ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE

Description

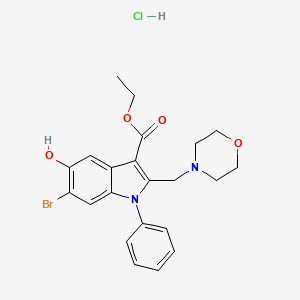

ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE is a synthetic indole derivative characterized by a bromo-substituted hydroxyindole core, a morpholinium methyl group at position 2, and a phenyl substituent at position 1. The ethyl carboxylate moiety at position 3 and the chloride counterion contribute to its ionic nature. The morpholinium group may enhance solubility, while the bromo and hydroxy substituents could influence reactivity and binding interactions .

Properties

IUPAC Name |

ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN2O4.ClH/c1-2-29-22(27)21-16-12-20(26)17(23)13-18(16)25(15-6-4-3-5-7-15)19(21)14-24-8-10-28-11-9-24;/h3-7,12-13,26H,2,8-11,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSYXINOWQRFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601008166 | |

| Record name | Ethyl 6-bromo-5-hydroxy-2-[(morpholin-4-yl)methyl]-1-phenyl-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601008166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88461-88-5 | |

| Record name | Ethyl 6-bromo-5-hydroxy-2-[(morpholin-4-yl)methyl]-1-phenyl-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601008166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE typically involves multi-step organic reactions. A common synthetic route may include:

Bromination: Introduction of the bromine atom to the indole ring.

Hydroxylation: Addition of a hydroxyl group to the indole structure.

Morpholine Substitution: Attachment of the morpholine moiety to the indole ring.

Esterification: Formation of the ethyl ester group.

Quaternization: Conversion of the morpholine nitrogen to a quaternary ammonium salt with chloride as the counterion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the bromine atom to a hydrogen atom.

Substitution: Replacement of the bromine atom with other functional groups.

Hydrolysis: Breakdown of the ester group to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a de-brominated indole derivative.

Substitution: Formation of various substituted indole derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ium-4-ylmethyl)-1-phenylindole-3-carboxylate chloride typically involves several steps, including bromination and the introduction of the morpholine moiety. The compound can be synthesized from precursors such as 5-hydroxyindole derivatives through bromination at the 6-position followed by alkylation with morpholine derivatives.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of indole derivatives, including those similar to ethyl 6-bromo-5-hydroxy compounds. For instance, derivatives containing hydroxy and bromo groups have shown efficacy against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

Indole derivatives are known for their anticancer properties. Ethyl 6-bromo-5-hydroxy compounds have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

The morpholine component suggests potential neuroprotective applications, as morpholine derivatives have been linked to neuroprotective effects in various models of neurodegeneration . This opens avenues for research into treatments for conditions such as Alzheimer's disease.

Therapeutic Applications

Given its biological activities, ethyl 6-bromo-5-hydroxy-2-(morpholin-4-iummethyl)-1-phenylindole-3-carboxylate chloride has potential therapeutic uses:

Antibiotic Development

Due to its antimicrobial properties, this compound could be developed into a novel antibiotic agent targeting resistant bacterial strains.

Cancer Therapy

Its anticancer properties may allow it to be formulated as a chemotherapeutic agent, particularly for cancers where traditional therapies have failed.

Neurological Disorders Treatment

Research into its neuroprotective effects could lead to new treatments for neurodegenerative diseases, potentially improving patient outcomes.

Case Studies and Research Findings

A review of literature reveals several case studies that support the applications of this compound:

Mechanism of Action

The mechanism of action of ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromine, hydroxyl, and morpholine groups may enhance its binding affinity and specificity to certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other indole-based derivatives. A key analogue is ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE (CAS 119825-27-3), which differs in substituents:

- Position 6: Formylamino (vs. bromo in the target compound).

- Position 5 : Methoxy (vs. hydroxy).

- Position 2 : Carboxylate (vs. morpholinium methyl).

| Property | Target Compound | ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE |

|---|---|---|

| Molecular Formula | C₂₂H₂₄BrN₂O₄Cl (estimated) | C₁₃H₁₄N₂O₄ |

| Molecular Weight | ~530 g/mol (estimated) | 262.26 g/mol |

| Key Substituents | Br, OH, morpholinium, phenyl | Formylamino, methoxy |

| Hydrogen Bonding Capacity | Higher (due to OH and morpholinium) | Moderate (formylamino and carboxylate) |

| LogP (Predicted) | Lower (ionic nature of morpholinium chloride) | XLogP3 = 1.8 |

The bromo and hydroxy groups in the target compound may confer enhanced electrophilicity and hydrogen-bonding capacity compared to the methoxy and formylamino groups in the analogue. This could influence binding to biological targets, such as enzymes or receptors .

Functional Analogues

- Ideain Chloride (Cyanidin-3-O-galactoside Chloride): A flavonoid with a chloride counterion and hydroxyl groups.

- Pelargonidin-3-O-glucoside Chloride: Another anthocyanin with a chloride ion. Both compounds highlight the role of chloride in stabilizing ionic structures, though their biological activities differ significantly .

Crystallographic Behavior

The target compound’s ionic nature and bulky substituents may complicate crystallization. Software suites like SHELX and WinGX are critical for solving such structures, particularly for handling anisotropic displacement parameters and hydrogen bonding networks . In contrast, smaller analogues like ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE may exhibit simpler packing modes due to reduced steric hindrance .

Research Findings and Challenges

- Synthetic Complexity : The morpholinium and bromo groups introduce synthetic challenges, requiring precise control over reaction conditions to avoid decomposition.

- Solubility: The ionic chloride and polar hydroxy group likely improve aqueous solubility compared to non-ionic indole derivatives.

Biological Activity

Ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ium-4-ylmethyl)-1-phenylindole-3-carboxylate chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₁₈H₁₈BrClN₂O₃

- Molecular Weight : 495.794 g/mol

- CAS Number : 88461-88-5

Synthesis

The synthesis of ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ium-4-ylmethyl)-1-phenylindole-3-carboxylate chloride typically involves multi-step organic reactions, including bromination, esterification, and morpholine derivatization. The synthetic pathway is crucial for obtaining the desired purity and yield, which can affect biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. The mechanism involves the modulation of key signaling pathways such as the EGFR and p53-MDM2 pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.06 | Apoptosis induction |

| K562 | 0.23 | EGFR inhibition |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the enzyme 5-lipoxygenase (5-LO), which is involved in leukotriene biosynthesis. This inhibition is critical for managing inflammatory diseases.

| Activity | IC50 (µM) | Target Enzyme |

|---|---|---|

| 5-Lipoxygenase Inhibition | 0.7 | 5-LO |

Case Studies

- Study on Indole Derivatives : A study published in Pharmaceutical Research evaluated a series of indole derivatives, including ethyl 6-bromo compounds, for their ability to inhibit 5-lipoxygenase effectively. The study concluded that structural modifications significantly influence biological activity, with certain derivatives showing promising results in reducing inflammation .

- Apoptosis Induction Mechanism : Research conducted on the K562 cell line demonstrated that treatment with ethyl 6-bromo derivatives led to a significant increase in late apoptotic cells compared to controls, indicating a potent ability to induce apoptosis through dose-dependent mechanisms .

- Molecular Docking Studies : In silico studies have been performed to predict the binding affinity of ethyl 6-bromo derivatives to target enzymes like COX-1 and COX-2, providing insights into their potential as therapeutic agents against inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.